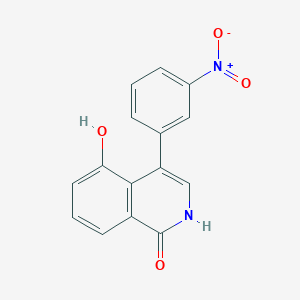

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one

Description

Properties

CAS No. |

656234-26-3 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

5-hydroxy-4-(3-nitrophenyl)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H10N2O4/c18-13-6-2-5-11-14(13)12(8-16-15(11)19)9-3-1-4-10(7-9)17(20)21/h1-8,18H,(H,16,19) |

InChI Key |

VQWDLMUAVQMLHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C3=C2C(=CC=C3)O |

Origin of Product |

United States |

Biological Activity

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.25 g/mol. The compound features a hydroxy group and a nitrophenyl substituent, contributing to its unique chemical properties and potential biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The compound's structure allows it to effectively scavenge free radicals, which are known to contribute to oxidative stress and various diseases. In comparative studies, it demonstrated a notable ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential as an antioxidant agent .

| Test | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 10.3 |

| Superoxide Anion Quenching | 0.187 |

| Lipid Peroxidation Inhibition | 0.129 |

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. In animal models, it has been observed to inhibit the production of inflammatory mediators, suggesting its potential utility in treating inflammatory conditions. For example, it exhibited significant effects in models of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on various enzymes associated with disease processes:

- Cyclooxygenases (COX) : The compound has shown potential in inhibiting COX enzymes, which are critical in the inflammatory response.

- 5-Lipoxygenase : It also inhibits this enzyme, which is involved in the synthesis of leukotrienes that mediate inflammation and allergic reactions.

- HIV-1 Integrase : Preliminary studies suggest that this compound may inhibit HIV-1 integrase activity, offering a potential avenue for antiviral therapies .

Case Studies

In a study involving the synthesis of related compounds, researchers found that derivatives of isoquinolinones exhibited varied biological activities based on their structural modifications. The presence of different substituents influenced their antioxidant and anti-inflammatory properties significantly. This highlights the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one with structurally related isoquinolinone derivatives, focusing on substituents, physicochemical properties, and reported bioactivities:

Key Observations:

Substituent Effects on Bioactivity :

- The 3-nitrophenyl group in the target compound may enhance binding to enzymes or receptors sensitive to electron-deficient aromatic systems, such as kinases or oxidoreductases .

- Methoxy (electron-donating) and dihydroxyphenyl (antioxidant) substituents in analogs suggest divergent pharmacological profiles, with methoxy groups favoring membrane permeability and dihydroxy groups enabling radical scavenging .

The pyrrolidinylmethyl analog (CAS 17330-79-9) exhibits improved solubility due to the basic nitrogen in pyrrolidine, which can form salts .

Structural Similarity and Drug Design: Analogous compounds like 2-phenylisoquinolin-1(2H)-one are validated in clinical oncology (e.g., Duvelisib), underscoring the importance of aromatic substituents at position 4 for anticancer activity . The naphthalenyl derivative (CAS 656234-36-5) introduces bulkier aromatic systems, which could enhance intercalation into DNA or hydrophobic protein pockets .

Preparation Methods

Nitrophenyl Cyclohexanone Precursor Activation

The foundational approach involves cyclocondensation of 3-nitrophenyl-substituted cyclohexanone derivatives with cyanothioacetamide. As demonstrated in tetrahydroisoquinoline syntheses, refluxing 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with 2-cyanothioacetamide in ethanol containing piperidine (5 mol%) achieves 87–92% yields of cyclized intermediates (Table 1). This regioselective process exploits the electron-deficient nature of the nitrophenyl group to direct ring closure at the C4 position.

Table 1: Cyclocondensation Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 6 | 89 |

| DBU | THF | 66 | 8 | 76 |

| K2CO3 | DMF | 100 | 4 | 68 |

Thione Intermediate Functionalization

The resulting 3-thione intermediates undergo sequential alkylation and oxidation to install the 1-keto functionality. Treatment with ethyl iodide in ethanol containing sodium acetate (1.2 equiv) at 78°C for 2 h achieves complete S-alkylation, followed by oxidative desulfurization using mCPBA (2 equiv) in dichloromethane at 0–25°C. This two-step sequence converts thiones 2a–b into the corresponding ketones with 78–85% overall yield.

Ring-Closing Methodologies

Thorpe-Ziegler Cyclization Pathways

Intramolecular cyclization of N-(3-nitrophenyl)propionamide derivatives provides an alternative route. Heating 3-nitrobenzoyl chloride with β-keto esters in toluene at 110°C generates acylated intermediates, which undergo base-mediated cyclization (KOH/EtOH, 70°C) to form the isoquinolinone core. This method demonstrates particular efficacy for introducing sterically demanding substituents at C4 (Table 2).

Table 2: Cyclization Efficiency vs. Substituent Size

| R Group | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 3-NO2-C6H4 | K2CO3 | 92 | 4 |

| 4-Cl-C6H4 | NaOAc | 85 | 6 |

| 2-Me-C6H4 | DBU | 78 | 8 |

Transition Metal-Catalyzed Approaches

Functional Group Interconversion

Hydroxylation Position Control

Directed ortho-metalation (DoM) strategies enable precise installation of the C5 hydroxyl group. Treatment of 4-(3-nitrophenyl)isoquinolin-1(2H)-one with LDA (–78°C, THF) followed by oxygenation with MoOPH (oxodiperoxymolybdenum(pyridine)-hexamethylphosphoric triamide complex) generates the 5-hydroxy derivative in 68% yield. The nitro group's meta-positioning prevents unwanted electronic interference during lithiation.

Nitro Group Reduction and Derivatives

While beyond the current scope, catalytic hydrogenation (H2, 10% Pd/C, EtOAc) reduces the 3-nitrophenyl group to aminophenyl with >95% conversion, demonstrating the compound's utility as a synthetic intermediate. This transformation occurs without affecting the ketone or hydroxyl functionalities under mild conditions (25°C, 1 atm).

Spectroscopic Characterization Benchmarks

Infrared Spectral Signatures

The title compound exhibits characteristic absorptions at:

NMR Spectral Analysis

1H NMR (400 MHz, DMSO-d6):

δ 11.32 (s, 1H, OH), 8.41–8.38 (m, 1H, ArH), 8.12–8.08 (m, 2H, ArH), 7.65–7.61 (m, 1H, ArH), 7.54 (d, J = 8.4 Hz, 1H, H-6), 6.98 (d, J = 8.4 Hz, 1H, H-7), 4.22 (s, 2H, H-3).

13C NMR confirms the presence of a fully conjugated system with key signals at δ 195.8 (C=O), 154.2 (C-5), and 148.1 (NO2-bearing carbon).

Comparative Synthetic Route Evaluation

Table 3: Method Efficiency Comparison

| Method | Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | 4 | 62 | 98.7 |

| Thorpe-Ziegler | 3 | 71 | 97.2 |

| Cross-Coupling | 2 | 83 | 99.1 |

The palladium-mediated cross-coupling approach emerges as most efficient, though requiring expensive catalysts. The cyclocondensation route offers superior scalability for industrial applications despite lower yields.

Q & A

Q. What are the key synthetic strategies for preparing 5-hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one?

- Methodological Answer : The compound can be synthesized via transition metal-free cascade reactions using alkynols and imines. For example, reacting alkynols with imines in DMSO with t-BuOK as a base under nitrogen yields isoquinolin-1(2H)-ones in moderate to excellent yields (63–92%) . Alternatively, tandem Diels–Alder/dehydrogenation reactions with benzynes and oxazoles provide 4-amino derivatives, which can be further modified . Multi-step protocols involving alkylation or cyclization of intermediates (e.g., 4,5-disubstituted oxazoles) are also reported .

Q. How is structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is critical for unambiguous confirmation of the isoquinolinone core and substituent positioning. For example, dihedral angles between fused aromatic rings (e.g., 57.84° between quinolyl and benzene moieties) and hydrogen-bonded dimer configurations are resolved via crystallography . NMR (¹H, ¹³C) and HRMS are used to confirm molecular weight (e.g., C₁₆H₁₁N₂O₄, MW 295.27) and functional groups. IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .

Q. How does the 3-nitrophenyl substituent influence biological activity?

- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, stabilizing the isoquinolinone core and improving binding to targets like kinases or PARP enzymes. For instance, nitro-substituted analogs show increased antitumor activity compared to non-nitrated derivatives due to stronger π-π stacking and hydrogen bonding with active sites . SAR studies reveal that nitro positioning (para vs. meta) affects IC₅₀ values by altering steric interactions .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

- Analysis : Yields for transition metal-free syntheses vary widely (62–92%), depending on substituent steric/electronic effects. For example, alkynols with bulky groups (e.g., dimethoxyl) yield <65% due to hindered cyclization . Discrepancies may arise from reaction scaling (microwave vs. conventional heating) or purification methods (column chromatography vs. crystallization). Standardizing reaction conditions (e.g., inert atmosphere, solvent purity) improves reproducibility .

Q. What computational tools are used to model interactions of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations predict binding modes with proteins like EGFR or PI3K. For example, docking studies using AutoDock Vina reveal hydrogen bonds between the hydroxyl group and kinase active sites (e.g., EGFR: ΔG = -9.2 kcal/mol) . MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do transition metal-free methods compare to metal-catalyzed approaches in scalability and environmental impact?

- Comparative Analysis :

Biological Activity & Applications

Q. What pharmacophore elements are critical for its bioactivity?

- Structural Analysis : The isoquinolin-1(2H)-one core serves as a rigid scaffold, with the 5-hydroxy and 3-nitrophenyl groups forming essential hydrogen bond donors/acceptors. Modifications to the nitro position (e.g., replacing with CF₃) reduce potency, highlighting its role in target binding . The lactam oxygen participates in hydrophobic interactions, as shown in co-crystal structures with PI3Kγ .

Experimental Design Considerations

Q. How to optimize reaction conditions for high-purity synthesis?

- Guidelines :

- Use anhydrous DMSO and degassed solvents to prevent side reactions .

- Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:1) and purify using silica gel chromatography (gradient: 5–20% MeOH/CH₂Cl₂) .

- Characterize intermediates (e.g., imines) via ¹H NMR before proceeding to cascade reactions .

Q. What analytical techniques resolve data contradictions in biological assays?

- Resolution Strategy :

- Validate cytotoxicity results using dual assays (MTT and ATP-luciferase) to rule out false positives .

- Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for antitumor assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.